trans-3-Fluorooxan-4-amine
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Overview
Description
trans-3-Fluorooxan-4-amine: is a chemical compound with the molecular formula C5H10FNO . It is a fluorinated amine derivative of oxane, which is a six-membered heterocyclic compound containing one oxygen atom. The presence of a fluorine atom at the third position and an amine group at the fourth position makes this compound unique and of interest in various chemical and pharmaceutical research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of trans-3-Fluorooxan-4-amine typically involves the fluorination of oxane derivatives followed by amination. One common method is the nucleophilic substitution reaction where a fluorine atom is introduced into the oxane ring. This can be achieved using reagents such as diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor. The subsequent introduction of the amine group can be carried out through reductive amination or by using amine nucleophiles under suitable conditions.
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions, such as temperature and pressure, are crucial for large-scale synthesis. The choice of solvents and purification techniques also plays a significant role in the industrial production process.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: trans-3-Fluorooxan-4-amine can undergo oxidation reactions to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert this compound into its reduced forms, such as amines with lower oxidation states.
Substitution: The compound can participate in nucleophilic substitution reactions where the fluorine atom or the amine group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles such as halides, thiols, or amines can be used in the presence of suitable catalysts or under specific reaction conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or hydroxylated derivatives, while substitution reactions can produce a variety of substituted oxane derivatives.
Scientific Research Applications
Chemistry: trans-3-Fluorooxan-4-amine is used as an intermediate in the synthesis of various fluorinated compounds. Its unique structure makes it valuable in the development of new materials and catalysts.
Biology: In biological research, this compound is studied for its potential interactions with biological molecules. Its fluorinated nature can influence the binding affinity and specificity of biomolecular interactions.
Medicine: The compound is explored for its potential therapeutic applications, particularly in the development of drugs targeting specific enzymes or receptors. Its fluorine atom can enhance the metabolic stability and bioavailability of pharmaceutical compounds.
Industry: In the industrial sector, this compound is used in the production of agrochemicals, polymers, and other specialty chemicals. Its unique properties make it suitable for various industrial applications.
Mechanism of Action
The mechanism of action of trans-3-Fluorooxan-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom can form strong hydrogen bonds or electrostatic interactions with target molecules, influencing their activity. The amine group can participate in nucleophilic or electrophilic reactions, further modulating the compound’s effects.
Comparison with Similar Compounds
3-Fluoropyridine: A fluorinated heterocyclic compound with similar structural features.
4-Fluoroaniline: An aromatic amine with a fluorine atom at the para position.
3-Fluorotetrahydrofuran: A fluorinated derivative of tetrahydrofuran with a similar ring structure.
Uniqueness: trans-3-Fluorooxan-4-amine is unique due to its specific substitution pattern, which combines the properties of both fluorine and amine groups in a six-membered oxane ring. This unique combination imparts distinct chemical and biological properties, making it valuable for various applications.
Properties
IUPAC Name |
(3R,4S)-3-fluorooxan-4-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10FNO/c6-4-3-8-2-1-5(4)7/h4-5H,1-3,7H2/t4-,5-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RTWSYKYQHQVELW-WHFBIAKZSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC(C1N)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COC[C@@H]([C@H]1N)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10FNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
119.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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